N-(4-Chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)pentadecanamide
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Overview
Description
N-(4-Chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)pentadecanamide is a complex organic compound with a unique structure that includes a pyrazole ring, a chlorinated phenyl group, and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)pentadecanamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Chlorination of the phenyl ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling of the pyrazole and chlorinated phenyl groups: This step involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Attachment of the aliphatic chain:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aliphatic chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the pyrazole ring or the chlorinated phenyl group, potentially leading to dechlorination or hydrogenation.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated or hydrogenated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be exploited in the design of new materials with specific electronic or optical properties.
Biological Research: It could be used as a probe to study the function of certain biological pathways or as a tool in chemical biology.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with a particular enzyme or receptor, inhibiting or activating its function. The presence of the chlorinated phenyl group and the pyrazole ring suggests potential interactions with hydrophobic pockets in proteins or with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)octadecanamide
- N-(4-Chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)hexadecanamide
Uniqueness
The uniqueness of N-(4-Chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)pentadecanamide lies in its specific combination of functional groups and its long aliphatic chain, which may confer unique physical and chemical properties compared to its analogs.
Properties
CAS No. |
85204-35-9 |
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Molecular Formula |
C30H38Cl4N4O2 |
Molecular Weight |
628.5 g/mol |
IUPAC Name |
N-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]pentadecanamide |
InChI |
InChI=1S/C30H38Cl4N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-28(39)35-22-15-16-23(32)26(19-22)36-27-20-29(40)38(37-27)30-24(33)17-21(31)18-25(30)34/h15-19H,2-14,20H2,1H3,(H,35,39)(H,36,37) |
InChI Key |
CPQPQSFYKIXLBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)N=C2CC(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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